5-Bromo-N-(1-cyanocyclohexyl)-1H-indazole-3-carboxamide
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Overview
Description
5-Bromo-N-(1-cyanocyclohexyl)-1H-indazole-3-carboxamide is a chemical compound that belongs to the class of indazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(1-cyanocyclohexyl)-1H-indazole-3-carboxamide typically involves the following steps:
Bromination: The starting material, 1H-indazole-3-carboxamide, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Cyclohexylation: The brominated intermediate is then reacted with 1-cyanocyclohexane under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-(1-cyanocyclohexyl)-1H-indazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted indazole derivatives.
Scientific Research Applications
5-Bromo-N-(1-cyanocyclohexyl)-1H-indazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Materials Science: The compound is explored for its use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used as a tool compound to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 5-Bromo-N-(1-cyanocyclohexyl)-1H-indazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, inhibiting their activity and thereby affecting cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-N-(1-cyanocyclohexyl)pyridine-3-carboxamide
- 5-Bromo-N-(1-cyanocyclohexyl)pyridine-2-carboxamide
Uniqueness
5-Bromo-N-(1-cyanocyclohexyl)-1H-indazole-3-carboxamide is unique due to its indazole core structure, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-bromo-N-(1-cyanocyclohexyl)-1H-indazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN4O/c16-10-4-5-12-11(8-10)13(20-19-12)14(21)18-15(9-17)6-2-1-3-7-15/h4-5,8H,1-3,6-7H2,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQCBQUVXGTDQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)C2=NNC3=C2C=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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